3-(4-Aminophenoxy)-N-methylbenzamide: Chemical Profile and Synthetic Utility
3-(4-Aminophenoxy)-N-methylbenzamide: Chemical Profile and Synthetic Utility
[1]
Executive Summary
3-(4-Aminophenoxy)-N-methylbenzamide is a specialized organic scaffold utilized primarily in medicinal chemistry as a pharmacophore for Type II kinase inhibitors.[1] Structurally, it functions as a "linker-hinge" fragment, connecting a hydrophobic tail (via the amide) to a solvent-exposed or hinge-binding motif (via the aniline).[1]
While frequently conflated with its pyridine analog—the key intermediate for the blockbuster drug Sorafenib (4-(4-aminophenoxy)-N-methylpicolinamide)—this benzamide derivative represents a distinct structural variant.[1] The substitution of the pyridine ring with a phenyl ring alters the electronics (removing the pyridine nitrogen's H-bond acceptor capability) and lipophilicity (increasing LogP), making it a critical tool for Structure-Activity Relationship (SAR) tuning in drug discovery.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The following data characterizes the core properties of the molecule. Values for the specific benzamide isomer are derived from structural analog analysis and standard chemoinformatic prediction models (ACD/Labs, ChemAxon).[1]
Table 1: Chemical Identification
| Property | Value |
| IUPAC Name | 3-(4-aminophenoxy)-N-methylbenzamide |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| CAS Number | Research Analog (Distinct from Sorafenib Int.[1] CAS 284462-37-9) |
| SMILES | CNC(=O)c1cccc(Oc2ccc(N)cc2)c1 |
| InChI Key | Generated based on structure: Varies by isomer |
Table 2: Physicochemical Properties[1][5]
| Parameter | Value | Technical Context |
| LogP (Predicted) | 1.8 ± 0.3 | More lipophilic than the pyridine analog (LogP ~1.3).[1] |
| pKa (Base) | 4.1 ± 0.2 | Attributed to the aniline nitrogen.[1] |
| pKa (Acid) | >14 | The amide proton is non-ionizable under physiological conditions.[1] |
| H-Bond Donors | 2 | Amide N-H and Aniline NH₂.[1] |
| H-Bond Acceptors | 3 | Carbonyl O, Ether O, Aniline N. |
| Solubility | DMSO, MeOH | Low aqueous solubility; requires organic co-solvent for assays.[1] |
Structural Analysis & Pharmacophore Mapping[1]
The molecule consists of three distinct functional zones, each serving a specific role in ligand-protein interactions.[1]
Figure 1: Pharmacophore decomposition of 3-(4-Aminophenoxy)-N-methylbenzamide showing functional zones.[1][2]
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N-Methyl Amide: Acts as a hydrogen bond donor/acceptor pair.[1] In kinase inhibitors, this often interacts with the conserved glutamate in the
C-helix or the DFG-motif aspartate.[1] -
Ether Linker: Provides rotational flexibility, allowing the molecule to adopt the correct conformation to span the ATP-binding pocket.[1]
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Aniline Moiety: The primary handle for further derivatization (e.g., urea formation) or direct interaction with the kinase hinge region.[1]
Synthetic Pathways[1][5][8][11][12][13]
The synthesis of 3-(4-Aminophenoxy)-N-methylbenzamide follows a convergent route involving a Nucleophilic Aromatic Substitution (S_NAr) followed by a reduction.[1]
Critical Mechanistic Insight
Unlike the pyridine analog (where the ring is electron-deficient and activates the leaving group), the phenyl ring in 3-hydroxy-N-methylbenzamide is not activated for S_NAr.[1] Therefore, the synthesis must invert the roles: the benzamide fragment acts as the nucleophile (phenol), and the electrophile must be an activated nitrobenzene (e.g., 1-fluoro-4-nitrobenzene).[1]
Synthesis Diagram[1]
Figure 2: Synthetic route via S_NAr coupling and nitro reduction.[1]
Detailed Protocol
Step 1: Ether Formation (S_NAr)[1]
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Reagents: 3-Hydroxy-N-methylbenzamide (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]
-
Solvent: DMF or DMSO (Polar aprotic is required to solvate the phenoxide anion).[1]
-
Conditions: Heat to 80–100°C for 4–6 hours under nitrogen.
-
Workup: Pour into ice water. The nitro-intermediate usually precipitates as a solid.[1] Filter, wash with water, and dry.[1]
-
Note: If the product is oily, extract with Ethyl Acetate (EtOAc).[1]
Step 2: Reduction of Nitro Group[1][3]
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Method A (Catalytic Hydrogenation): Dissolve intermediate in MeOH/THF.[1] Add 10% Pd/C (5-10 wt%).[1] Stir under H₂ balloon (1 atm) for 4–12 hours. Filter through Celite.[1]
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Method B (Chemical Reduction - Iron): Dissolve intermediate in EtOH/H₂O (4:1).[1] Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).[1] Reflux for 2 hours.
-
Purification: The final amine is often purified via crystallization from Ethanol/Hexane or column chromatography (DCM/MeOH).[1]
Handling, Stability & Safety
Stability Profile
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Oxidation: The aniline group is susceptible to oxidation (browning) upon prolonged exposure to air/light.[1] Store under inert gas (Argon/Nitrogen) at -20°C for long-term storage.
-
Hydrolysis: The amide bond is stable under neutral conditions but may hydrolyze in strong acid/base at elevated temperatures.[1]
Safety (GHS Classification)[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
References
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Wilhelm, S. M., et al. (2004).[1] "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity."[1] Cancer Research.[1] (Describes the Sorafenib pyridine analog structure and kinase binding mode).[1]
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Banker, G. S., et al. (1996).[1] Modern Pharmaceutics, 3rd ed.[1] Marcel Dekker, New York.[1] (General reference for amide/aniline physicochemical properties).
-
PubChem Compound Summary. "4-(4-Aminophenoxy)-N-methylpicolinamide (Sorafenib Intermediate)." National Center for Biotechnology Information.[1] (Used for comparative property analysis).[1]
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Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Reference for S_NAr mechanism on deactivated rings).
